3,5-Difluoro-4-((2-(trifluoromethyl)pyridin-4-yl)oxy)benzaldehyde
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Overview
Description
3,5-Difluoro-4-((2-(trifluoromethyl)pyridin-4-yl)oxy)benzaldehyde is a chemical compound with the molecular formula C13H6F5NO2 and a molecular weight of 303.18 g/mol . This compound is characterized by the presence of difluoro and trifluoromethyl groups attached to a pyridine ring, which is further connected to a benzaldehyde moiety through an ether linkage
Preparation Methods
The synthesis of 3,5-Difluoro-4-((2-(trifluoromethyl)pyridin-4-yl)oxy)benzaldehyde involves several steps. One common method includes the reaction of 3,5-difluorobenzaldehyde with 2-(trifluoromethyl)pyridin-4-ol in the presence of a suitable base and solvent . The reaction conditions typically involve heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete reaction. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity .
Chemical Reactions Analysis
3,5-Difluoro-4-((2-(trifluoromethyl)pyridin-4-yl)oxy)benzaldehyde undergoes various types of chemical reactions, including:
Substitution: The fluorine atoms on the benzene ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3,5-Difluoro-4-((2-(trifluoromethyl)pyridin-4-yl)oxy)benzaldehyde has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3,5-Difluoro-4-((2-(trifluoromethyl)pyridin-4-yl)oxy)benzaldehyde involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s ability to form strong interactions with biological targets, such as enzymes and receptors . The trifluoromethyl group can influence the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug design .
Comparison with Similar Compounds
3,5-Difluoro-4-((2-(trifluoromethyl)pyridin-4-yl)oxy)benzaldehyde can be compared with other similar compounds, such as:
3,5-Dichloro-4-((2-(trifluoromethyl)pyridin-4-yl)oxy)benzaldehyde: This compound has chlorine atoms instead of fluorine, which can affect its reactivity and biological activity.
3,5-Difluoro-4-((2-(methyl)pyridin-4-yl)oxy)benzaldehyde: The absence of the trifluoromethyl group can lead to differences in lipophilicity and metabolic stability.
The uniqueness of this compound lies in its combination of difluoro and trifluoromethyl groups, which impart distinct chemical and biological properties .
Properties
Molecular Formula |
C13H6F5NO2 |
---|---|
Molecular Weight |
303.18 g/mol |
IUPAC Name |
3,5-difluoro-4-[2-(trifluoromethyl)pyridin-4-yl]oxybenzaldehyde |
InChI |
InChI=1S/C13H6F5NO2/c14-9-3-7(6-20)4-10(15)12(9)21-8-1-2-19-11(5-8)13(16,17)18/h1-6H |
InChI Key |
RVAVWRRHYAUVKU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1OC2=C(C=C(C=C2F)C=O)F)C(F)(F)F |
Origin of Product |
United States |
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